Technical Guide: 1-Benzyl-7-methyl-1,4-diazepane as a Synthetic Intermediate
Technical Guide: 1-Benzyl-7-methyl-1,4-diazepane as a Synthetic Intermediate
This is an in-depth technical guide on 1-Benzyl-7-methyl-1,4-diazepane , designed for researchers in medicinal chemistry and process development.
Executive Summary
1-Benzyl-7-methyl-1,4-diazepane (CAS: 1620097-06-4 for the R-isomer) is a critical heterocyclic scaffold in modern drug discovery, most notably serving as the chiral amine core for the dual orexin receptor antagonist Suvorexant (Belsomra) .[1]
The molecule features a seven-membered diazepane ring with two nitrogen atoms at positions 1 and 4.[2] Its utility stems from two key structural attributes:
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Conformational Control: The methyl substituent (typically at C7 or C5 depending on numbering conventions) locks the flexible seven-membered ring into a specific twist-chair conformation, enhancing binding selectivity for GPCR targets.
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Orthogonal Reactivity: The benzyl group at N1 serves as a robust protecting group, allowing selective functionalization at the secondary amine (N4) before late-stage hydrogenolysis.
This guide details the structural properties, industrial synthesis via the "Dione Reduction" route, and its application in high-value API synthesis.
Structural Analysis & Stereochemistry
Nomenclature and Numbering
Ambiguity often arises in the numbering of substituted diazepanes. For this intermediate:
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Numbering Logic: The nitrogen bearing the benzyl group is designated N1 . The carbons are numbered sequentially toward the second nitrogen (N4 ). The methyl group is located at C7 , adjacent to N1 on the propylene bridge (–CH₂–CH(Me)–CH₂–).
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Stereochemistry: The (R)-enantiomer is the pharmacologically relevant scaffold for Suvorexant.[2] The stereocenter at C7 dictates the spatial orientation of the diazepane ring, which is crucial for fitting into the orexin receptor binding pocket.
Conformational Dynamics
Unsubstituted 1,4-diazepanes are highly flexible, existing in a rapid equilibrium between twist-chair and twist-boat conformers. The introduction of the C7-methyl group creates a steric anchor .
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Effect: The methyl group prefers an equatorial position to minimize 1,3-diaxial interactions.
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Result: This biases the ring population toward a single low-energy conformer, reducing the entropic penalty upon binding to a protein target.
Synthetic Routes[1][2][4][5][6][7][8][9]
The most robust industrial synthesis avoids the formation of inseparable regioisomers by utilizing a cyclization-reduction sequence. The Dione Reduction Route is the industry standard for high optical purity.
The Dione Reduction Strategy
This pathway starts with chiral amino acid derivatives to establish the stereocenter early, followed by ring closure to a diazepane-2,5-dione, and finally global reduction.
Step 1: Precursor Assembly
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Reagents: N-Benzyl-D-alanine (source of chirality) + Glycine ethyl ester (or equivalent diamine precursor).
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Mechanism: Peptide coupling followed by cyclization yields (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione .
Step 2: Global Reduction (The Critical Step)
The dione contains two amide carbonyls. Complete reduction converts these to methylene groups, yielding the saturated diazepane.
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Reagents: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/I₂ system.
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Thermodynamics: The reaction is exothermic and requires careful thermal management to prevent racemization or ring opening.
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic logic and forward synthesis flow.
Caption: Synthetic pathway from chiral amino acid precursors to the active diazepane scaffold.
Experimental Protocol: Reduction of Diazepane-2,5-dione[1]
This protocol is adapted from optimized process chemistry literature for the synthesis of the (R)-isomer.
Reagents & Equipment
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(R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione : 10 mmol (2.32 g)
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Lithium Aluminum Hydride (LiAlH₄) : 60 mmol (2.28 g, 2.4 M in THF)
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Tetrahydrofuran (THF) : Anhydrous, 100 mL
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Equipment : 250 mL 3-neck round-bottom flask, nitrogen inlet, reflux condenser, ice bath.
Step-by-Step Methodology
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Setup: Flame-dry the glassware and purge with nitrogen. Charge the flask with LiAlH₄ suspension in THF (or prepare in situ). Cool to 0°C.[1][2][4]
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Addition: Dissolve the dione intermediate in 40 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Gas evolution (H₂).
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Reaction: Allow the mixture to warm to room temperature (25°C), then heat to gentle reflux (65°C) for 16–18 hours to ensure complete reduction of both amide carbonyls.
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Quench (Fieser Method): Cool the mixture to 0°C. Carefully add:
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2.3 mL water
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2.3 mL 15% NaOH solution
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6.9 mL water
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Workup: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad.[5] Wash the pad with THF.
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Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the colorless oil .
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Validation:
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Yield: Expected 85–95%.
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¹H NMR (400 MHz, CDCl₃): Look for the disappearance of amide signals and the appearance of the C7-methyl doublet at ~1.0–1.1 ppm.
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Reactivity Profile & Applications
Orthogonal Functionalization
The molecule presents two distinct nitrogen centers:
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N1 (Tertiary, Benzylated): Chemically inert under basic alkylation conditions. Serves as a "mask" for the N1 position.
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N4 (Secondary, Free): Highly nucleophilic. This is the site for coupling with electrophiles (e.g., heteroaryl chlorides, sulfonyl chlorides).
Reaction Case Study: Suvorexant Synthesis In the manufacture of Suvorexant, the free N4 amine reacts with 2,5-dichlorobenzoxazole via an SNAr mechanism.
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Conditions: DMF, 75°C, Triethylamine base.
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Outcome: Regioselective displacement of the 2-chloro group on the benzoxazole by the N4 of the diazepane.
Deprotection (Hydrogenolysis)
To access the free N1 amine (if required for other analogs), the benzyl group is removed.
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Conditions: H₂ (1 atm), Pd/C or Pd(OH)₂ catalyst, Methanol/Acetic acid.
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Note: The C7-methyl stereocenter is stable under these conditions, preserving the chiral information.
Quantitative Data: Reaction Efficiency
| Reaction Step | Reagents | Typical Yield | Key Byproduct |
| Dione Reduction | LiAlH₄ / THF | 89–95% | Aluminum salts (removed by filtration) |
| N4-Arylation | 2,5-Dichlorobenzoxazole | 90–95% | HCl (neutralized by base) |
| Debenzylation | H₂ / Pd-C | >98% | Toluene (trace) |
References
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BenchChem. (R)-1-Benzyl-5-methyl-1,4-diazepane Product Information. Retrieved from
- Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320-5332.
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European Patent Office. (2017). Suvorexant Intermediates and Preparation Methods Thereof (EP 3412665 B1). Retrieved from
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PubChem. 1-Benzyl-7-methyl-1,4-diazepane Compound Summary. Retrieved from
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Organic Process Research & Development. (2011). Development of a Practical Synthesis of Suvorexant. Vol 15, 367-375.[6][7]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 3. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 7. US20160168138A1 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
